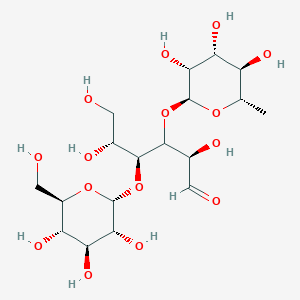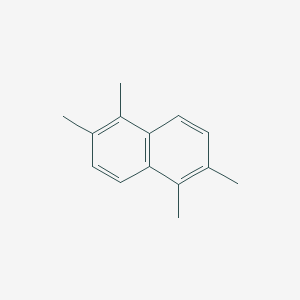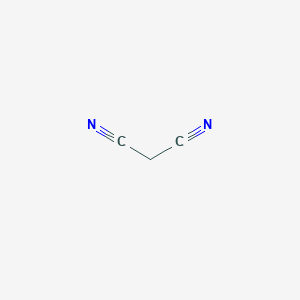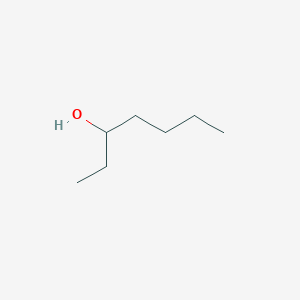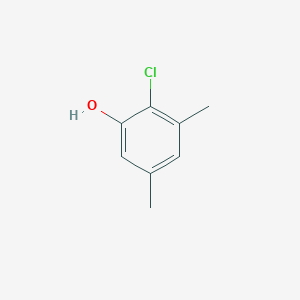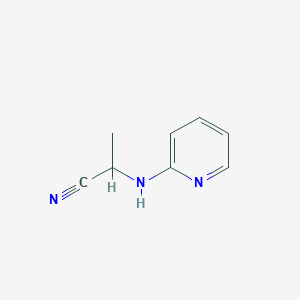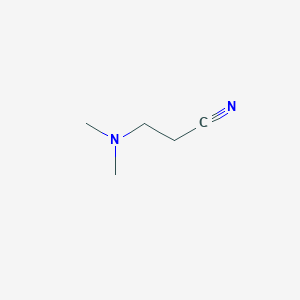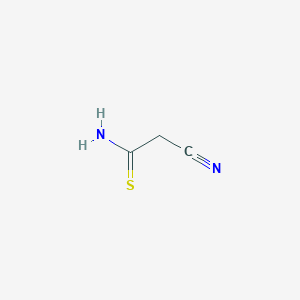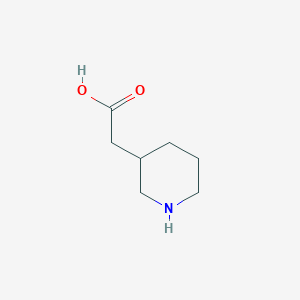
3-哌啶乙酸
描述
3-Piperidineacetic acid is an organic compound with the molecular formula C7H13NO2 . It is a white crystalline solid with a specific odor . This compound is primarily used as an intermediate in organic synthesis . It can be used in the preparation of various chemical products such as drugs, fragrances, and coatings .
Synthesis Analysis
The synthesis of 3-Piperidineacetic acid typically involves the reaction of piperidine with bromoacetic acid . First, piperidine reacts with an alkali solution to form the corresponding salt, which then reacts with bromoacetic acid to yield the target product . A recent scientific literature also discusses intramolecular and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of 3-Piperidineacetic acid consists of a six-membered piperidine ring attached to an acetic acid moiety . The InChI string for this compound is InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10) . The compound has a molecular weight of 143.18 g/mol .
Chemical Reactions Analysis
Piperidine derivatives, including 3-Piperidineacetic acid, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
3-Piperidineacetic acid has several computed properties. It has a molecular weight of 143.18 g/mol, an XLogP3-AA of -2.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 143.094628657 g/mol . The topological polar surface area is 49.3 Ų .
科学研究应用
Piperidine Derivatives in Pharmaceutical Industry
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Piperidine Nucleus in Drug Discovery
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Anticancer Applications of Piperidine Derivatives
Black pepper extracted products piperine and piperidine have shown great therapeutic and clinical agents as anticancer potential alone or in combination with other phytochemicals or conventional anticancer drugs . Many in vitro and in vivo studies have shown that piperine and piperidine exhibit several anticancer properties .
Piperidine Derivatives in Antiviral Research
Piperidine derivatives have been utilized in antiviral research . They have shown potential in the development of antiviral drugs . The specific methods of application and experimental procedures would depend on the specific type of virus being targeted, and the results or outcomes would vary based on these factors .
Piperidine Derivatives in Antimalarial Research
Piperidine derivatives have also been used in antimalarial research . They have shown potential in the development of antimalarial drugs . The specific methods of application and experimental procedures would depend on the specific type of malaria parasite being targeted, and the results or outcomes would vary based on these factors .
Piperidine Derivatives in Antimicrobial Research
Piperidine derivatives have been utilized in antimicrobial research . They have shown potential in the development of antimicrobial drugs . The specific methods of application and experimental procedures would depend on the specific type of microorganism being targeted, and the results or outcomes would vary based on these factors .
Piperidine Derivatives in Antifungal Research
Piperidine derivatives have been utilized in antifungal research . They have shown potential in the development of antifungal drugs . The specific methods of application and experimental procedures would depend on the specific type of fungus being targeted, and the results or outcomes would vary based on these factors .
Piperidine Derivatives in Antihypertension Research
Piperidine derivatives have been utilized in antihypertension research . They have shown potential in the development of antihypertension drugs . The specific methods of application and experimental procedures would depend on the specific type of hypertension being targeted, and the results or outcomes would vary based on these factors .
Piperidine Derivatives in Analgesic Research
Piperidine derivatives have been utilized in analgesic research . They have shown potential in the development of analgesic drugs . The specific methods of application and experimental procedures would depend on the specific type of pain being targeted, and the results or outcomes would vary based on these factors .
Anti-Inflammatory Applications of Piperidine Derivatives
Piperidine derivatives have been utilized in anti-inflammatory research . They have shown potential in the development of anti-inflammatory drugs . The specific methods of application and experimental procedures would depend on the specific type of inflammation being targeted, and the results or outcomes would vary based on these factors .
Anti-Alzheimer Applications of Piperidine Derivatives
Piperidine derivatives have been utilized in anti-Alzheimer research . They have shown potential in the development of anti-Alzheimer drugs . The specific methods of application and experimental procedures would depend on the specific type of Alzheimer’s disease being targeted, and the results or outcomes would vary based on these factors .
Antipsychotic Applications of Piperidine Derivatives
Piperidine derivatives have been utilized in antipsychotic research . They have shown potential in the development of antipsychotic drugs . The specific methods of application and experimental procedures would depend on the specific type of psychosis being targeted, and the results or outcomes would vary based on these factors .
Anticoagulant Applications of Piperidine Derivatives
Piperidine derivatives have been utilized in anticoagulant research . They have shown potential in the development of anticoagulant drugs . The specific methods of application and experimental procedures would depend on the specific type of coagulation disorder being targeted, and the results or outcomes would vary based on these factors .
Applications of Piperidine Derivatives in the Synthesis of Other Compounds Even on the laboratory scale, hydrogenation of pyridine derivatives is the most effective way for the synthesis of piperidine compounds . With substituted pyridines, reduction to piperidine often led to a diastereomeric mixture in most cases .
安全和危害
未来方向
Piperidines, including 3-Piperidineacetic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
属性
IUPAC Name |
2-piperidin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXRHAACRPUBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300759 | |
| Record name | 3-Piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidineacetic acid | |
CAS RN |
74494-52-3 | |
| Record name | 3-Piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74494-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074494523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Piperidineacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)
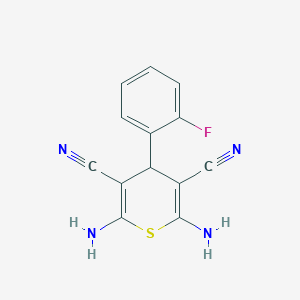
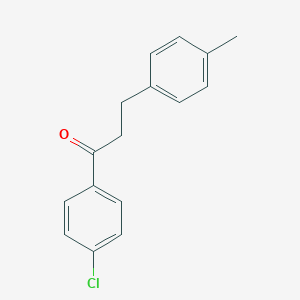
![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)
